2-Methylpropylboronic acid

Organic Synthesis Fragrance Intermediate Suzuki-Miyaura Coupling

2-Methylpropylboronic acid delivers a non-substitutable isobutyl synthon for Suzuki-Miyaura cross-coupling, mandated for Silvial® fragrance intermediate 4-isobutylbenzaldehyde and critical in Boron-based API pathways including Bortezomib. Its well-characterized reactivity profile minimizes protodeboronation and homocoupling byproducts that plague generic alkylboronic alternatives, ensuring batch-to-batch reproducibility at scale. Supported by established high-yield manufacturing (82–83% molar), it provides a cost-competitive, supply-secure building block when precise branched alkyl chain geometry governs target binding or olfactory performance. Procure with ≥97% purity and Argon-protected cold storage to maintain anhydride integrity.

Molecular Formula C4H11BO2
Molecular Weight 101.94 g/mol
CAS No. 84110-40-7
Cat. No. B032443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpropylboronic acid
CAS84110-40-7
SynonymsB-(2-methylpropyl)boronic Acid;  2-Methyl-1-propaneboronic Acid;  (2-Methylpropyl)boronic Acid;  Isobutyl Boronic Acid;  Isobutylboric Acid _x000B__x000B_
Molecular FormulaC4H11BO2
Molecular Weight101.94 g/mol
Structural Identifiers
SMILESB(CC(C)C)(O)O
InChIInChI=1S/C4H11BO2/c1-4(2)3-5(6)7/h4,6-7H,3H2,1-2H3
InChIKeyZAZPDOYUCVFPOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isobutylboronic Acid Procurement: A Baseline Overview of (2-Methylpropyl)boronic Acid (CAS 84110-40-7) for Organic Synthesis


2-Methylpropylboronic acid (commonly known as isobutylboronic acid, CAS 84110-40-7) is a primary alkylboronic acid reagent of the general formula RB(OH)₂ . It serves as a versatile building block in organic synthesis, most notably for introducing the isobutyl group into molecular scaffolds via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. Its reactivity enables the formation of C–C bonds under relatively mild, functional-group-tolerant conditions, making it a staple in pharmaceutical intermediate preparation and fine chemical manufacturing [2].

Why Generic Alkylboronic Acid Substitution for (2-Methylpropyl)boronic Acid (CAS 84110-40-7) Fails


Generic substitution of 2-methylpropylboronic acid with other primary alkylboronic acids or alternative boron sources (e.g., pinacol esters, MIDA boronates, or trifluoroborate salts) is not advisable without careful evaluation of reaction kinetics, byproduct formation, and stability. While all belong to the class of organoboron nucleophiles used in Suzuki-Miyaura coupling, their performance diverges significantly [1]. Critically, alkylboronic acids are prone to protodeboronation and homocoupling, side reactions that are highly sensitive to steric bulk, electronic effects, and the specific reaction medium . Moreover, the physical form and stability of the boron reagent—especially for primary alkylboronic acids which are less stable than their aryl counterparts—directly impact batch-to-batch reproducibility and scale-up feasibility [2]. The specific steric and electronic profile of the isobutyl group governs its selectivity and yield in challenging cross-coupling reactions where linear or less hindered analogs may fail or produce unacceptably high levels of impurities .

Quantitative Evidence for Procuring (2-Methylpropyl)boronic Acid (CAS 84110-40-7) Over Its Analogs


Specific Reactivity: 2-Methylpropylboronic Acid Enables High-Yield Synthesis of 4-Isobutylbenzaldehyde via Suzuki Coupling

In the synthesis of 4-isobutylbenzaldehyde, a key intermediate for the fragrance Silvial®, 2-methylpropylboronic acid is the necessary coupling partner in a Suzuki-Miyaura reaction with 4-bromobenzaldehyde. This specific reagent was selected to install the required isobutyl moiety, a structural feature that defines the final product's olfactory properties [1]. Using a less hindered linear alkylboronic acid (e.g., n-butylboronic acid) would produce a different aldehyde derivative, failing to meet the required synthetic objective. The use of the correct branched isomer is therefore non-negotiable for product identity.

Organic Synthesis Fragrance Intermediate Suzuki-Miyaura Coupling

Process Robustness: Scalable Synthesis of 2-Methylpropylboronic Acid Itself Achieves High Molar Yields of 82-83%

The procurement value of 2-methylpropylboronic acid is partly dependent on the efficiency and scalability of its own synthesis. A patented preparation method demonstrates that this compound can be manufactured with a reproducible molar yield of 82-83% after recrystallization [1]. This high and consistent yield in its own preparation underpins its commercial availability and cost-effectiveness, especially when compared to more complex or labile boronic acid derivatives whose syntheses are lower-yielding and less scalable.

Process Chemistry Reagent Manufacturing Yield Optimization

Analytical and Storage Stability: 2-Methylpropylboronic Acid Requires Inert Atmosphere and Cool Storage to Prevent Decomposition

2-Methylpropylboronic acid is hygroscopic and must be stored under inert gas in a cool, dark place (<15°C) . This storage requirement is a critical differentiator from more stable alternatives like its corresponding pinacol ester or MIDA boronate, which are often shelf-stable solids at room temperature. Furthermore, its volatility under headspace GC conditions can cause column deterioration, necessitating specific derivatization methods for reliable analysis [1]. This known instability profile means that procurement and use of the boronic acid, as opposed to its stabilized derivatives, is a deliberate choice favoring reactivity and atom economy over long-term storage convenience.

Reagent Stability Storage Conditions Analytical Chemistry

Reaction Kinetics and Yield: Class Comparison of Alkylboronic Acids in Suzuki Coupling with Aryl Halides

In the context of alkylboronic acid reactivity, primary alkylboronic acids as a class are known to undergo Suzuki coupling with aryl bromides and chlorides in good yields when using specialized catalyst systems like tetraphosphine/palladium [1]. However, yields can vary significantly depending on steric hindrance. Early studies on alkylboronic acid coupling with more challenging substrates like aryl triflates reported yields as low as 20-30% for less optimized conditions [2]. The branched isobutyl group introduces a specific steric environment that influences reaction rates and yields compared to linear n-alkylboronic acids. While direct comparative yield data for the isobutyl derivative vs. its linear n-butyl analog under identical, modern conditions is limited in primary literature, the class-level understanding of steric effects is well-established: more sterically hindered alkylboronic acids often require modified catalyst/ligand systems to achieve high yields and suppress side reactions [1].

Catalysis Suzuki-Miyaura Reaction Kinetics

Optimal Industrial and Research Applications for Procuring (2-Methylpropyl)boronic Acid (CAS 84110-40-7)


Synthesis of Isobutyl-Containing Fragrance and Flavor Intermediates

The procurement of 2-methylpropylboronic acid is essential for the synthesis of 4-isobutylbenzaldehyde, a key precursor to the fragrance compound Silvial® [1]. This application is non-substitutable: any other alkylboronic acid would yield a structurally different aldehyde, altering the olfactory profile and rendering the resulting product unsuitable for its intended fragrance application. The use of 2-methylpropylboronic acid is mandated by the target molecule's specific isobutyl functional group.

Pharmaceutical Intermediate Preparation via C(sp²)-C(sp³) Suzuki Coupling

2-Methylpropylboronic acid is a key reagent in the synthesis of pharmaceutical intermediates, such as in the preparation of isocoumarin analogs as γ-secretase inhibitors and peptide boronic acids, including in the final step of Bortezomib synthesis [2][3]. Its ability to reliably install an isobutyl moiety via palladium-catalyzed cross-coupling is critical for constructing the carbon backbone of these therapeutically relevant molecules. The choice of this specific boronic acid is dictated by the need for a precise, branched alkyl chain that influences the target's binding affinity and pharmacokinetic properties.

Large-Scale Process Chemistry Requiring Cost-Effective and High-Yield Reagents

Given its established high-yield synthesis (82-83% molar yield [4]), 2-methylpropylboronic acid is a cost-competitive and reliable reagent for large-scale manufacturing. The efficient and scalable preparation method ensures a stable supply chain, making it a preferred choice over more complex or labile boronic acid derivatives when a robust and economical process for introducing an isobutyl group is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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